molecular formula C16H18ClNO2S2 B2656043 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide CAS No. 2034412-18-3

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2656043
CAS No.: 2034412-18-3
M. Wt: 355.9
InChI Key: RYEVGYOIRMZWTB-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research. Its molecular structure incorporates a chlorothiophene group, a phenethylamine-like chain with a methoxyethyl modification, and a propanamide terminus with a phenylthio moiety. The inclusion of a chlorine atom on the thiophene ring is a strategic feature common in drug design, as it enhances the lipophilicity of the molecule, which can improve cell membrane penetration and influence binding affinity to target proteins . This characteristic makes it a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the development of novel psychoactive substances or neuropharmacological agents. The compound's design suggests potential for interaction with various neurological targets. Its structural motifs are reminiscent of compounds that act on the central nervous system, providing a basis for its use in foundational neuroscience research . Researchers can utilize this chemical to probe complex biological systems, study signal transduction pathways, and develop new models for neurological diseases. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c1-20-13(14-7-8-15(17)22-14)11-18-16(19)9-10-21-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEVGYOIRMZWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCSC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the thiophene ring. The chlorination of thiophene can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The methoxyethyl group can be introduced through an alkylation reaction using methoxyethyl halides in the presence of a base like sodium hydride. The phenylthio group is often introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Aromatic and Heterocyclic Substituents

  • (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide () : Replaces the thiophene with a methoxynaphthalene group, increasing lipophilicity (logP ~3.5–4.0 estimated) and aromatic surface area, which may enhance binding to hydrophobic pockets .
  • Compound 3s () : Features a 4-iodophenyl and methylthio group. The iodine atom increases molecular weight (MW: ~450 g/mol) and polarizability compared to the target’s chloro-thiophene (MW: ~380 g/mol estimated) .

Functional Group Variations

  • Sulfonamide vs. Thioether: ’s 3-(Indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide includes a sulfonamide group, which enhances hydrogen-bonding capacity and acidity (pKa ~1–2) compared to the target’s thioether (pKa ~8–10) .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Propanamide Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (¹H NMR/HRMS) Source
Target Compound ~380 (estimated) 5-Chlorothiophene, phenylthio, methoxy N/A
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide ~438 Chlorophenethyl, methoxynaphthalene [α]D data not reported; HRMS: m/z 439.1 [M+H]+
3s () ~450 4-Iodophenyl, methylthio ¹H NMR δ 7.8–7.6 (aromatic), HRMS: m/z 451.2 [M+H]+
3-(Indol-2-yl)-N-((5-Chlorothiophen-2-yl)Sulfonyl)Propanamide () ~558 Indol-2-yl, sulfonamide ¹H NMR δ 8.2–7.7 (aromatic), HRMS: m/z 559.0 [M+H]+
2-(4-Methoxybenzenethio)Propanamide () ~225 Methoxyphenylthio ¹H NMR δ 6.8–7.3 (aromatic), IR: 1650 cm⁻¹ (C=O)

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and a phenylthio group. Its IUPAC name is N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-phenylsulfanylpropanamide, and its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC16H18ClNO2S2
Molecular Weight355.90 g/mol
CAS Number2034412-18-3

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorothiophene have shown efficacy against various bacterial strains. The presence of the thiophene ring is believed to enhance this activity by interacting with microbial cell membranes or specific enzymes.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. The phenylthio group is known to influence the compound's interaction with cancer cell receptors, potentially inhibiting tumor growth. Ongoing research aims to elucidate the specific pathways involved in its anticancer effects.

The mechanism of action for this compound likely involves binding to specific molecular targets, such as enzymes or receptors, leading to altered cellular activities. The exact pathways are still under investigation but may include modulation of signaling pathways involved in cell proliferation and apoptosis.

Study 1: Antinociceptive Activity

A related study on compounds containing chlorothiophene derivatives demonstrated significant antinociceptive activity through various pain models (tail clip, tail flick, hot plate tests). These findings suggest that similar compounds might also exhibit pain-relieving properties, warranting further exploration of this compound in pain management .

Study 2: Synthesis and Biological Evaluation

In a synthesis study, researchers developed multiple derivatives of chlorothiophene-based compounds and evaluated their biological activities. The outcomes indicated that structural modifications could enhance biological efficacy, suggesting that the unique functional groups in this compound could be optimized for improved therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Acetyl-5-chlorothiopheneModerate antimicrobial activitySimpler structure
N-(5-Chlorothiophen-2-yl)acetamideAntinociceptiveLacks methoxyethyl group
N-[2-(5-chlorothiophen-2-yl)-3-thienyl]propanamideAnticancer potentialSimilar thiophene core

Q & A

How can the synthesis route for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide be optimized to improve yield and purity?

Advanced Research Focus : Synthesis optimization requires addressing competing side reactions, solvent selection, and catalyst efficiency. For example, highlights substitution reactions under alkaline conditions followed by reduction with iron powder, which could inform similar steps for introducing the 5-chlorothiophene moiety. Parallel approaches from suggest refluxing in toluene:water (8:2) for azide substitution, emphasizing solvent polarity effects. A comparative table of reaction conditions is proposed:

StepSolvent SystemCatalyst/ReagentYield (%)Purity (HPLC)Reference
Substitution ReactionToluene:Water (8:2)NaN₃75–85>90%
ReductionAcidic aqueousFe powder60–7085–88%

Methodological recommendations:

  • Screen solvent systems (e.g., DMF for polar intermediates, toluene for non-polar steps) to minimize byproducts.
  • Use TLC (hexane:ethyl acetate 9:1) for real-time monitoring .
  • Purify via column chromatography (ethyl acetate/hexane gradients) or crystallization (ethanol) .

What analytical strategies resolve contradictions in spectral data (e.g., NMR, MS) for this compound?

Advanced Research Focus : Discrepancies in NMR shifts or MS fragmentation patterns often arise from conformational flexibility, impurities, or isotopic effects. provides detailed ¹H/¹³C NMR data for structurally analogous compounds, emphasizing the need for heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous peaks. Key steps:

  • Acquire 2D NMR (COSY, NOESY) to confirm spatial proximity of methoxy and thioether groups .
  • Use high-resolution MS (HRMS) with ESI+ to distinguish isotopic clusters (e.g., chlorine’s M+2 peak) .
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to model expected shifts .

How should experimental designs assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus : Stability studies must simulate physiological and storage conditions. and outline safety protocols (e.g., handling under inert atmosphere) that inform experimental design. A methodological framework:

  • pH Stability : Incubate compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

Safety Note : Follow PPE guidelines (gloves, goggles) and waste disposal protocols per .

What computational methods predict the compound’s reactivity in novel reactions (e.g., nucleophilic substitution)?

Advanced Research Focus : Density Functional Theory (DFT) simulations can model transition states and regioselectivity. highlights software for virtual reaction optimization. Steps include:

  • Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set).
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene and propanamide moieties .
  • Simulate solvent effects (PCM model) to predict reaction pathways in polar aprotic solvents (e.g., DMF) .

How can the mechanism of thioether bond formation during synthesis be elucidated?

Advanced Research Focus : Mechanistic studies require isotopic labeling or kinetic profiling. and describe thiol-mediated reactions (e.g., sodium azide substitution), suggesting:

  • Isotopic Tracing : Use ³⁴S-labeled phenylthiol to track bond formation via MS .
  • Kinetic Analysis : Monitor reaction progress under varying temperatures (Arrhenius plot) to determine activation energy .
  • Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., sulfonium ions) for NMR characterization .

Note on Data Contradictions : When conflicting data arise (e.g., NMR vs. computational predictions), cross-validate with alternative techniques (X-ray crystallography, IR) and consult multi-laboratory datasets . Avoid reliance on single-source spectral libraries.

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